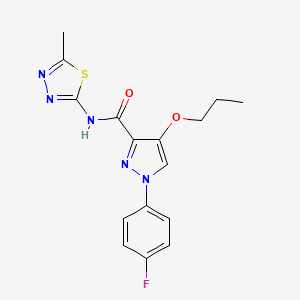

1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O2S/c1-3-8-24-13-9-22(12-6-4-11(17)5-7-12)21-14(13)15(23)18-16-20-19-10(2)25-16/h4-7,9H,3,8H2,1-2H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYCMYFWUQOJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=NN=C(S2)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring One common approach is to react 4-fluorophenyl hydrazine with propionic acid to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity, and the process is monitored to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.

Reduction: The thiadiazolyl moiety can be reduced to form a thiazolidine derivative.

Substitution: The propoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Fluorophenol derivatives

Reduction: Thiazolidine derivatives

Substitution: Hydroxyl or amino-substituted propoxy derivatives

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide exhibit a range of biological activities:

- Anti-inflammatory Effects : These compounds have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : The presence of the thiadiazole ring enhances the compound's ability to combat various microbial infections. Studies have demonstrated that similar structures can inhibit bacterial growth effectively .

Applications in Drug Development

Given its promising biological profile, this compound has several potential applications in drug development:

- Anti-inflammatory Drugs : Due to its COX inhibition properties, it could lead to the development of new anti-inflammatory medications.

- Antimicrobial Agents : Its efficacy against microbial strains positions it as a candidate for new antibiotics or antifungal treatments.

- Cancer Therapy : Some derivatives of pyrazole and thiadiazole have been studied for their anticancer properties. This compound may also exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide :

- A study published in the Journal of Medicinal Chemistry reported on the synthesis of various pyrazole derivatives and their biological evaluation, indicating significant anti-inflammatory activity correlated with structural modifications similar to those found in this compound .

- Another research article highlighted the potential of thiadiazole derivatives in antimicrobial applications, providing a framework for exploring the efficacy of this specific compound against resistant strains of bacteria .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, derivatives of this compound may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism depends on the specific functional groups and structural modifications present in the compound.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects :

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic resistance compared to chlorine’s bulkiness () .

- Carboxamide vs. Carbothioamide : The thioamide group () may enhance metal-binding capacity but reduce hydrolytic stability .

- Propoxy vs. Ethoxy : Longer propoxy chains (target compound) increase lipophilicity compared to ethoxy (), affecting membrane permeability .

Thiadiazole vs. Oxadiazole/Triazole :

- Thiadiazole (target compound) provides stronger electron-withdrawing effects than oxadiazole () or triazole (), modulating electronic density and binding affinity .

Actividad Biológica

1-(4-Fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is a novel compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrazole core linked to a thiadiazole ring and a propoxy group, which contributes to its biological activity.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 25 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 6.25 |

| 2 | E. coli | 12.5 |

| 3 | P. aeruginosa | 25 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In one case, compounds similar to our target compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations of 10 µM, compared to standard drugs like dexamethasone . This suggests a promising avenue for treating inflammatory conditions.

3. Anticancer Activity

Some pyrazole derivatives have been evaluated for their anticancer properties. For example, compounds in this class have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the modulation of signaling pathways related to cell survival .

The biological activity of 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is thought to stem from several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in inflammation and cancer progression.

- Interaction with Receptors : The compound may interact with specific receptors in the body that modulate immune responses.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to our compound:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced rat paw edema models. Compounds showed significant reduction in edema compared to controls .

- Antimicrobial Evaluation : A recent study synthesized various pyrazole-based compounds and evaluated their antimicrobial efficacy against multiple pathogens. The results indicated that certain compounds possessed strong antibacterial activity comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a 5-methyl-1,3,4-thiadiazol-2-amine. Key steps include:

- Nucleophilic substitution : Reacting 4-propoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl chloride with the thiadiazole amine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) .

- Optimization : Varying reaction temperature (room temperature vs. reflux), solvent polarity, and catalyst (e.g., POCl₃ for acid activation) can improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) is recommended .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions. SHELX software is widely used for refinement .

- Spectroscopic validation :

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

- In vitro assays :

- Molecular docking : Employ software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR). Validate with MD simulations .

Q. What strategies resolve contradictions in spectral or crystallographic data for this compound?

Methodological Answer:

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 5-(4-fluorophenyl)-3-substituted pyrazoles) to identify expected shifts .

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in fluorophenyl-containing compounds .

- Dynamic NMR : Resolve overlapping peaks by raising temperature or using deuterated solvents .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically tested?

Methodological Answer:

Q. What experimental designs are recommended to explore structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Scaffold modification :

- DOE (Design of Experiments) : Use factorial designs to test substituent combinations and reaction conditions. Analyze via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.